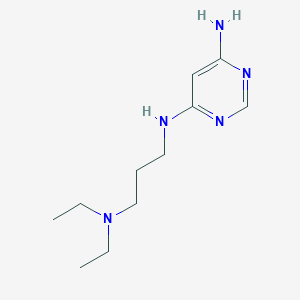

![molecular formula C11H14Cl2N2S B1469548 {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1401425-34-0](/img/structure/B1469548.png)

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Overview

Description

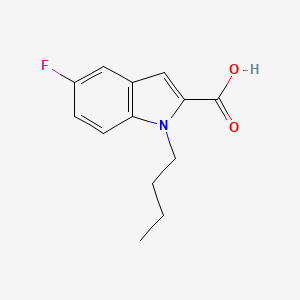

The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It’s important to note that the information available is limited and may not fully describe the compound .

Physical And Chemical Properties Analysis

The compound “this compound” is known to have a molecular weight of 277.21326 . It’s important to note that the information available is limited and may not fully describe the physical and chemical properties of the compound.Scientific Research Applications

Reactivity and Synthesis of Heterocyclic Compounds

Thiazole derivatives are recognized for their reactivity, serving as building blocks in the synthesis of a wide array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. This versatility underscores the potential of thiazole-containing compounds in heterocyclic and dye synthesis, offering mild reaction conditions for generating a broad spectrum of cyanomethylene dyes from diverse precursors (Gomaa & Ali, 2020).

Structural and Spectroscopic Insights

Thiazolidinone structures, which are closely related to thiazoles, exhibit significant synthetic interest. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, has led to substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds offer insights into the conformation of the products and potential intermediates, emphasizing the chemical diversity accessible through modifications of the thiazole ring (Issac & Tierney, 1996).

Nutritional Aspects and Etiologic Agents in Cancer Research

Food-derived heterocyclic amines, including thiazole analogs, have been implicated in the etiology of human diseases such as breast cancer. The formation of these compounds in cooked meats and their biological activation pathways highlight the importance of understanding thiazole derivatives' roles in health and disease (Snyderwine, 1994).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, which is similar to the thiazole ring in the given compound, have been found to exhibit multidirectional biological activity . They have been associated with significant antibacterial activity .

Mode of Action

For instance, some 1,2,4-triazole derivatives have shown inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase, which are essential proteins for bacteria .

Biochemical Pathways

For instance, some 1,2,4-triazole derivatives have been found to inhibit the function of key enzymes in bacterial cells, thereby disrupting essential biochemical pathways .

Result of Action

Compounds with similar structures have been found to possess good or moderate activities against various test microorganisms .

properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMQSCRDSDBBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)

![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)

![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)